N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide
Description
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide is a complex organic compound that features a piperidine ring and a decahydronaphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Properties
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-15-8-11-20(12-9-15)13-10-19-18(22)17-7-3-5-14-4-1-2-6-16(14)17/h14-17,21H,1-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTIYSKEQOTPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2C(=O)NCCN3CCC(CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then coupled with the decahydronaphthalene moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, HIV, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and decahydronaphthalene-based molecules. Examples are:
- 4-hydroxypiperidine derivatives
- N-(piperidine-4-yl) benzamide compounds
- Pyrimidine derivatives containing 4-hydroxypiperidine
Uniqueness
What sets N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide apart is its unique combination of the piperidine and decahydronaphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
